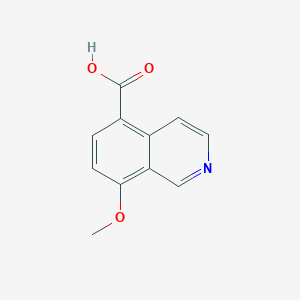

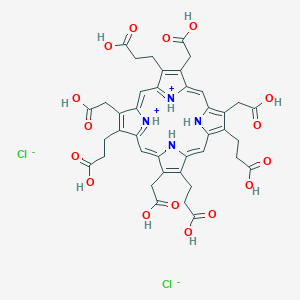

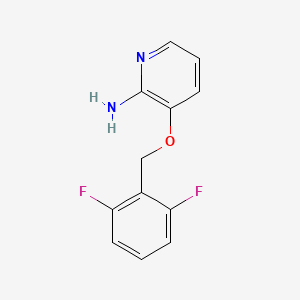

![molecular formula C8H10N4 B3105006 (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine CAS No. 1515112-71-6](/img/structure/B3105006.png)

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine

Vue d'ensemble

Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine is a chemical compound with the empirical formula C7H8N4 . It is a solid substance and is part of a class of compounds known as pyrrolo[2,3-d]pyrimidines .

Synthesis Analysis

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine and its analogs has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The 4-chloro group of the resulting 7-methyl product is then displaced with methanolic ammonia to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis

The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine can be represented by the SMILES stringCn1ccc2c(N)ncnc12 . This indicates that the molecule contains a pyrrolo[2,3-d]pyrimidine core with a methyl group attached to the nitrogen atom in the pyrrole ring . Physical and Chemical Properties Analysis

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine is a solid substance . Its molecular weight is 148.17 . The InChI key, which is a unique identifier for the compound, is KSOREMDAQHJJKY-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Facile Synthesis and Docking Studies : A method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was developed, showing potential for various docking studies and chemical applications (Bommeraa et al., 2019).

- Interaction Studies : An investigation into the interaction of similar pyrimidine derivatives with glycine esters, revealing insights into the chemical behavior and potential synthesis pathways for related compounds (Zinchenko et al., 2018).

Biological and Medicinal Research

- Antifolate and Antitumor Applications : Research on antifolates synthesized as potential dihydrofolate reductase inhibitors and antitumor agents, indicating the role of similar compounds in medical research (Gangjee et al., 2007).

- Cytotoxicity and Antiviral Activity : A study on the cytotoxicity and antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives, providing insights into their potential medical applications (Gupta et al., 1989).

- Anti-Inflammatory Activities : Evaluation of the anti-inflammatory activity of certain pyrrolo[2,3-d]pyrimidine derivatives, revealing their potential therapeutic applications (Mohamed et al., 2013).

Safety and Hazards

Orientations Futures

The future directions for the study and application of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine and its derivatives could involve further exploration of their potential as kinase inhibitors . Their synthesis and evaluation as potential therapeutic agents in the treatment of various cancers could also be a promising area of research .

Mécanisme D'action

Target of Action

The primary target of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound interacts with JAK1 in a selective manner . The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its high affinity and specificity for this target . The interaction between the compound and JAK1 inhibits the kinase activity of JAK1, thereby modulating the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of JAK1 by this compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .

Result of Action

The inhibition of JAK1 by this compound leads to modulation of the JAK-STAT signaling pathway . This can result in various cellular effects, depending on the specific biological context. For instance, it can influence cell growth and differentiation .

Analyse Biochimique

Biochemical Properties

The compound (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has been identified as a core scaffold in the design of a JAK1 selective inhibitor . This suggests that it may interact with the JAK1 enzyme, potentially influencing its activity.

Cellular Effects

JAK1 is involved in various signaling pathways, including those related to inflammation and immune function .

Molecular Mechanism

Its use in the synthesis of a JAK1 inhibitor suggests it may interact with this enzyme at the molecular level .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A compound synthesized using it as a core scaffold exhibited desired efficacies in CIA and AIA models .

Propriétés

IUPAC Name |

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-4-6(2-9)7-3-10-5-11-8(7)12/h3-5H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMVWHKZCHGPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=CN=C21)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

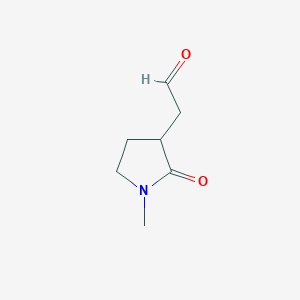

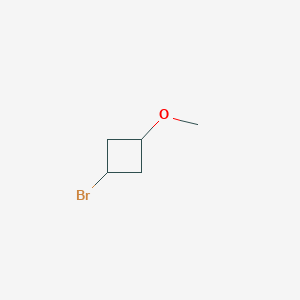

![trans-[Pt(PBu3)2Cl2]](/img/structure/B3104930.png)

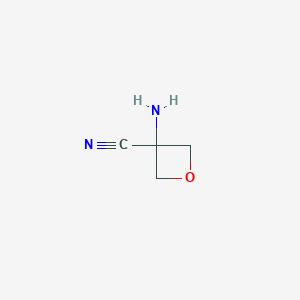

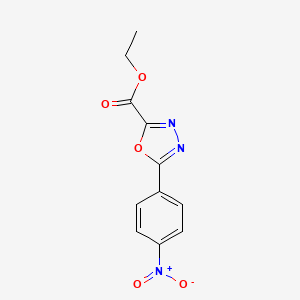

![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)

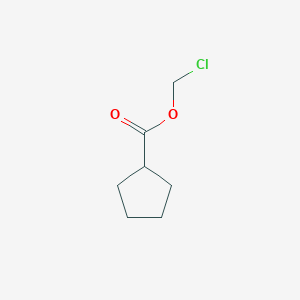

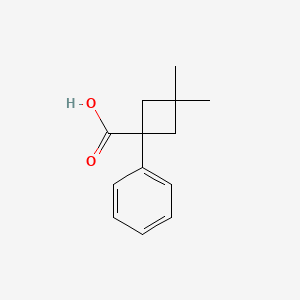

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)

![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)

![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)